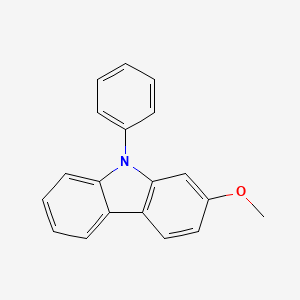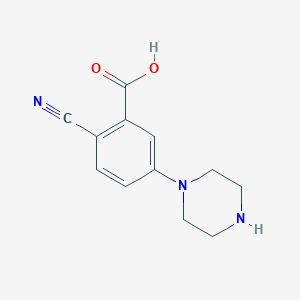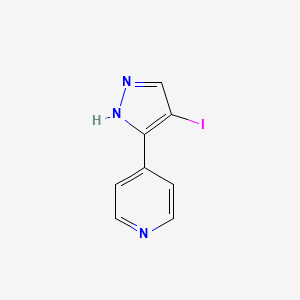
4-(4-Iodo-1H-pyrazol-3-YL)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Iodo-1H-pyrazol-3-YL)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Iodo-1H-pyrazol-3-YL)pyridine typically involves the iodination of a preformed pyrazole-pyridine structure. One common method includes the reaction of 4-bromo-1H-pyrazole with pyridine-3-boronic acid under Suzuki coupling conditions, followed by iodination using iodine or an iodine-containing reagent .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(4-Iodo-1H-pyrazol-3-YL)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the rings.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products: The major products depend on the specific reaction but can include various substituted pyrazole-pyridine derivatives, which may have enhanced biological or chemical properties .
Applications De Recherche Scientifique
4-(4-Iodo-1H-pyrazol-3-YL)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(4-Iodo-1H-pyrazol-3-YL)pyridine in biological systems involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application but often involve modulation of signal transduction pathways or inhibition of enzyme activity .
Comparaison Avec Des Composés Similaires
- 4-Iodo-1-(pyridin-3-ylmethyl)pyrazole
- 1H-Pyrazolo[3,4-b]pyridines
Comparison: 4-(4-Iodo-1H-pyrazol-3-YL)pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of binding affinity and specificity for certain targets .
Propriétés
Formule moléculaire |
C8H6IN3 |
|---|---|
Poids moléculaire |
271.06 g/mol |
Nom IUPAC |
4-(4-iodo-1H-pyrazol-5-yl)pyridine |
InChI |
InChI=1S/C8H6IN3/c9-7-5-11-12-8(7)6-1-3-10-4-2-6/h1-5H,(H,11,12) |
Clé InChI |
QRHIXVLXNROISE-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=C(C=NN2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





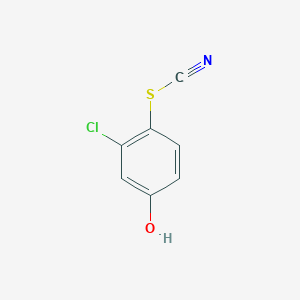

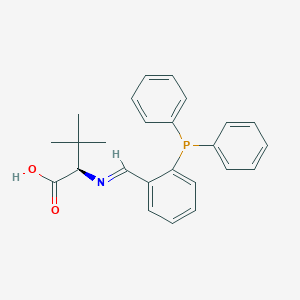
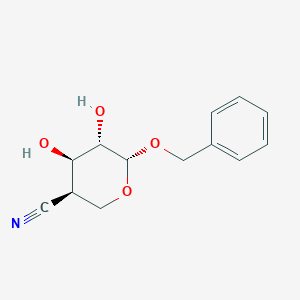
![2-[2-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]-5-[[4-(hexadecylsulphonyl)phenyl]amino]-2,4-dihydro-3h-pyrazol-3-one](/img/structure/B12849996.png)


